molecular formula C8H15NO4S B3417355 1-(Ethylsulfonyl)piperidine-2-carboxylic acid CAS No. 1044637-64-0

1-(Ethylsulfonyl)piperidine-2-carboxylic acid

Cat. No.: B3417355
CAS No.: 1044637-64-0
M. Wt: 221.28 g/mol
InChI Key: HXVVJOWQWVXOIT-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)piperidine-2-carboxylic acid (CAS No.: 1044637-64-0) is a piperidine derivative with the molecular formula C₈H₁₅NO₄S and a molecular weight of 221.28 g/mol . Its structure features a piperidine ring substituted with an ethylsulfonyl (-SO₂C₂H₅) group at the 1-position and a carboxylic acid (-COOH) group at the 2-position. This makes it a valuable intermediate in medicinal chemistry, particularly in enzyme inhibition studies .

Properties

IUPAC Name

1-ethylsulfonylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-14(12,13)9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVVJOWQWVXOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044637-64-0
Record name 1-(ethanesulfonyl)piperidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)piperidine-2-carboxylic acid typically involves the sulfonylation of piperidine-2-carboxylic acid. The reaction conditions often include the use of ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethylsulfonyl)piperidine-2-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. This compound can also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₄S
  • Key Differences: The carboxylic acid group at the 2-position in 1-(ethylsulfonyl)piperidine-2-carboxylic acid is replaced by a carboxylate ester (-COOEt) at the 4-position. The 4-position substitution may alter steric interactions with biological targets .
1-(Methylsulfonyl)piperidine-2-carboxylic Acid
  • Molecular Formula: C₇H₁₃NO₄S
  • Key Differences: The ethylsulfonyl group is replaced by a methylsulfonyl (-SO₂CH₃) group. Lower molecular weight (207.25 g/mol) may improve solubility but reduce target affinity compared to the ethyl analogue .

Sulfonyl Group Modifications

1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic Acid
  • Molecular Formula : C₁₁H₁₄N₂O₄S
  • Key Differences :
    • The ethylsulfonyl group is replaced by a pyridin-3-ylsulfonyl group.
    • The aromatic pyridine ring introduces π-π stacking capabilities, enhancing interactions with aromatic residues in enzymes.
    • Increased molecular weight (270.31 g/mol) and polarity may affect pharmacokinetics .
1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic Acid
  • Molecular Formula: C₁₄H₁₇NO₄S
  • Key Differences: The ethylsulfonyl group is part of a phenylsulfonyl substituent at the 4-position. Additional methyl group on the phenyl ring modifies electronic properties .

Functional Group Replacements

Piperidine-2-carboxylic Acid (Pipecolic Acid)
  • Molecular Formula: C₆H₁₁NO₂
  • Key Differences :
    • Lacks the ethylsulfonyl group.
    • Naturally occurring in metabolic pathways; less synthetic utility in sulfonamide-based drug design.
    • Lower molecular weight (129.16 g/mol) and reduced complexity .
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
  • Molecular Formula : C₁₄H₁₈N₂O₅S
  • Key Differences: Replaces the 2-carboxylic acid with a 4-carboxamide (-CONH₂). The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, altering reactivity in substitution reactions. Carboxamide group may enhance hydrogen-bonding interactions .

Structural and Functional Impact Analysis

Electronic Effects

  • Ethylsulfonyl vs. Methylsulfonyl :
    • Ethylsulfonyl provides a balance between steric bulk and electron withdrawal, optimizing interactions with both hydrophobic and polar regions of enzymes .
  • Sulfonyl vs. Carboxylic Acid :
    • Sulfonyl groups are stronger electron-withdrawing groups than carboxylic acids, influencing the acidity of adjacent protons and reaction pathways .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₈H₁₅NO₄S 221.28 1-SO₂C₂H₅, 2-COOH
1-(Methylsulfonyl)piperidine-2-carboxylic acid C₇H₁₃NO₄S 207.25 1-SO₂CH₃, 2-COOH
1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid C₁₁H₁₄N₂O₄S 270.31 1-SO₂(C₅H₄N), 2-COOH
Piperidine-2-carboxylic acid C₆H₁₁NO₂ 129.16 2-COOH (no sulfonyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Ethylsulfonyl)piperidine-2-carboxylic acid
Reactant of Route 2
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